Metbufen
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Overview
Description
Metbufen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the arylalkanoic acid derivatives class. It is closely related to other anti-inflammatory drugs like ibuprofen and naproxen. This compound has been primarily used for pharmacokinetic investigations and is known for its potential anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metbufen involves several steps, starting from the appropriate aromatic moiety and alkane-derived chain. The general synthetic route includes:
Formation of the aromatic moiety: This involves the preparation of the aromatic ring structure, which is a crucial part of the this compound molecule.
Attachment of the alkane-derived chain: The alkane chain is then attached to the aromatic moiety through a series of reactions, including alkylation and acylation.
Final assembly: The final step involves the combination of the aromatic moiety and the alkane-derived chain to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the aromatic moiety and alkane-derived chain are synthesized.
Combination and purification: The intermediates are combined under controlled conditions, and the resulting this compound is purified to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Metbufen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the alkane chain.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogens and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying the synthesis and reactions of arylalkanoic acids.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug metabolism studies
Mechanism of Action
Metbufen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, and their inhibition leads to reduced inflammation and pain. This compound specifically targets COX-1 and COX-2 enzymes, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another arylalkanoic acid derivative with similar anti-inflammatory properties.
Naproxen: A widely used NSAID with a similar mechanism of action.
Ketoprofen: Another member of the arylalkanoic acid derivatives class with anti-inflammatory effects
Uniqueness
Metbufen is unique due to its specific molecular structure, which lacks the two fluorine atoms present in some of its analogues. This structural difference can lead to variations in its pharmacokinetics and metabolic fate, making it a valuable compound for pharmacokinetic studies .
Properties
CAS No. |
67959-67-5 |
---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-methyl-4-oxo-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C17H16O3/c1-12(17(19)20)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,20) |
InChI Key |
FDRDUFLWFSLNFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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